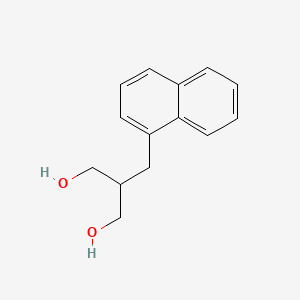
benzyltrimethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyltrimethylammonium acetate is a quaternary ammonium compound with the molecular formula C10H17NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable salts and its solubility in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
benzyltrimethylammonium acetate can be synthesized through the quaternization of benzylamine with methyl iodide, followed by the reaction with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
C6H5CH2NH2+3CH3I→C6H5CH2N(CH3)3I−+2HI
C6H5CH2N(CH3)3I−+CH3COOH→C6H5CH2N(CH3)3CH3COO−+HI
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
benzyltrimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: N,N,N-Trimethyl(phenyl)methanaminium N-oxide.
Reduction: N,N-Dimethyl(phenyl)methanamine.
Substitution: N,N,N-Trimethyl(phenyl)methanaminium chloride.
Aplicaciones Científicas De Investigación
benzyltrimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of benzyltrimethylammonium acetate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetraethylammonium acetate
- Tetramethylammonium acetate
Uniqueness
benzyltrimethylammonium acetate is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to form stable salts and its solubility in both water and organic solvents make it particularly versatile for various applications.
Propiedades
Número CAS |
16969-11-2 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
benzyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
FWYSSOIRLVHQNC-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S)-N1,N2-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B8497888.png)




![7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8497919.png)


![tert-butyl hydroxy-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B8497926.png)



